molecular formula C18H25NO4 B5834962 ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate

ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate

Cat. No. B5834962
M. Wt: 319.4 g/mol
InChI Key: PSLKFMKNUXHWON-UHFFFAOYSA-N
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Description

Ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate, also known as compound A, is a novel synthetic compound that has attracted significant attention in the field of pharmaceutical research. This compound has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.

Mechanism of Action

The mechanism of action of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. This leads to a reduction in inflammation and pain. In addition, ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Compound A has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, the activation of anti-inflammatory pathways such as the NF-κB pathway, and the induction of apoptosis in cancer cells. In addition, ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A is its broad range of pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor properties. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several avenues for future research on ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A, which could lead to the development of more targeted therapies. Finally, further studies are needed to determine the safety and efficacy of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A in human clinical trials.

Synthesis Methods

The synthesis of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A involves the reaction of ethyl 4-piperidinecarboxylate with 2,5-dimethylphenol and phosgene. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product. This synthetic route has been optimized to yield high purity ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A with good yields.

Scientific Research Applications

Compound A has been the subject of extensive research in recent years due to its potential applications in the treatment of various diseases. One of the major areas of interest is its anti-inflammatory and analgesic properties. Studies have shown that ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A can effectively reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Another area of research is the anti-tumor activity of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A. Studies have shown that ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A can induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. This makes it a promising candidate for the development of novel anti-cancer therapies.

properties

IUPAC Name

ethyl 1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-4-22-18(21)15-7-9-19(10-8-15)17(20)12-23-16-11-13(2)5-6-14(16)3/h5-6,11,15H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLKFMKNUXHWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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